molecular formula C20H21N3O3S2 B2691382 (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 612526-23-5

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2691382
CAS No.: 612526-23-5
M. Wt: 415.53
InChI Key: QBBQMOMKXFOSTD-UHFFFAOYSA-N
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Description

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is an intricate organic compound that has garnered interest for its potential applications across various scientific domains. With a complex structure combining a benzimidazole ring, a sulfonylphenyl group, and a piperidine ring, this compound offers a unique blend of functionalities that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process starting from commercially available precursors. A common synthetic route might include the following steps:

  • Formation of Benzimidazole Ring: : The initial step involves the cyclization of o-phenylenediamine with carbon disulfide to form the benzimidazole core.

  • Thioether Formation: : Methylation of the thiol group attached to the benzimidazole ring to introduce the methylthio group.

  • Sulfonylphenyl Attachment: : The attachment of the sulfonylphenyl group through sulfonation reaction using appropriate sulfonyl chlorides.

  • Piperidine Ring Introduction: : Finally, the incorporation of the piperidine ring via nucleophilic substitution or related reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity. Key considerations include cost-effectiveness, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions such as:

  • Oxidation: : Conversion of the methylthio group to sulfoxide or sulfone.

  • Reduction: : Reduction of sulfonyl group to thiol group under specific conditions.

  • Substitution: : Nucleophilic substitution reactions at the piperidine ring or the benzimidazole core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), dithiothreitol (DTT).

  • Solvents: : Dichloromethane, ethanol, water, depending on the reaction.

Major Products

  • Oxidation Products: : Sulfoxide derivatives, sulfone derivatives.

  • Reduction Products: : Thiol derivatives, altered benzimidazole structure.

Scientific Research Applications

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone has found applications in various fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interaction with biological macromolecules and potential therapeutic properties.

  • Medicine: : Potential use as a lead compound in drug discovery, especially in targeting specific enzymes or receptors.

  • Industry: : Possible applications in developing materials with unique properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with specific molecular targets. It might act by:

  • Enzyme Inhibition: : Binding to the active site of enzymes and inhibiting their function.

  • Receptor Binding: : Modulating receptor activity by acting as an agonist or antagonist.

  • Signal Transduction: : Influencing cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone stands out among similar compounds due to its unique structural features

Similar Compounds

  • Benzimidazole Derivatives: : Typically used in pharmaceuticals and agriculture.

  • Sulfonylphenyl Derivatives: : Often explored for their anti-inflammatory and antimicrobial properties.

  • Piperidine Derivatives: : Widely utilized in medicinal chemistry as pharmacophores.

Each of these similar compounds possesses specific characteristics that make this compound unique and versatile for various scientific endeavors.

Properties

IUPAC Name

(2-methylsulfanylbenzimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-27-20-21-17-7-3-4-8-18(17)23(20)19(24)15-9-11-16(12-10-15)28(25,26)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQMOMKXFOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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